molecular formula C8H2ClF2N3 B14334694 1,3-Benzenedicarbonitrile, 4-amino-5-chloro-2,6-difluoro- CAS No. 104569-01-9

1,3-Benzenedicarbonitrile, 4-amino-5-chloro-2,6-difluoro-

Cat. No.: B14334694
CAS No.: 104569-01-9
M. Wt: 213.57 g/mol
InChI Key: NVSBCZBNBGCUCD-UHFFFAOYSA-N
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Description

1,3-Benzenedicarbonitrile, 4-amino-5-chloro-2,6-difluoro- is a versatile chemical compound with a unique structure that includes amino, chloro, and difluoro substituents on a benzenedicarbonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzenedicarbonitrile, 4-amino-5-chloro-2,6-difluoro- typically involves the nitration of 4,6-difluorophthalic acid, followed by the reduction of the nitro group to a nitrile group. This process requires specific reaction conditions, including controlled temperatures and the use of appropriate catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing advanced equipment and optimized reaction conditions to maximize yield and efficiency. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzenedicarbonitrile, 4-amino-5-chloro-2,6-difluoro- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can alter the oxidation state of the compound, affecting its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by different groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with different substituents.

Scientific Research Applications

1,3-Benzenedicarbonitrile, 4-amino-5-chloro-2,6-difluoro- has numerous applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of various organic compounds and polymers.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Industry: It is used in the production of high-performance materials, such as polyimides and polyquinoxalines, which have applications in aerospace, electronics, and automotive industries.

Mechanism of Action

The mechanism by which 1,3-Benzenedicarbonitrile, 4-amino-5-chloro-2,6-difluoro- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, leading to changes in cellular function and behavior. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzenedicarbonitrile, 4,6-difluoro-: This compound shares a similar benzenedicarbonitrile core but lacks the amino and chloro substituents.

    1,3-Benzenedicarbonitrile, 4-amino-2,5,6-trichloro-: Another related compound with different halogen substituents.

Uniqueness

1,3-Benzenedicarbonitrile, 4-amino-5-chloro-2,6-difluoro- is unique due to its specific combination of amino, chloro, and difluoro substituents. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications.

Properties

IUPAC Name

4-amino-5-chloro-2,6-difluorobenzene-1,3-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2ClF2N3/c9-5-7(11)3(1-12)6(10)4(2-13)8(5)14/h14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVSBCZBNBGCUCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(C(=C(C(=C1F)C#N)F)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2ClF2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70446077
Record name 1,3-Benzenedicarbonitrile, 4-amino-5-chloro-2,6-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70446077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104569-01-9
Record name 1,3-Benzenedicarbonitrile, 4-amino-5-chloro-2,6-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70446077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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